N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a benzodioxole moiety linked via a methylene group to an acetamide backbone, which is further conjugated to a 6-methyl-5-oxo-thiazolo[3,2-a]pyrimidine core. The benzodioxole group (a fused bicyclic aromatic system with two oxygen atoms) enhances metabolic stability and bioavailability, while the thiazolo[3,2-a]pyrimidinone scaffold is associated with diverse biological activities, including anticonvulsant and anti-inflammatory properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-6-19-17-20(16(10)22)12(8-25-17)5-15(21)18-7-11-2-3-13-14(4-11)24-9-23-13/h2-4,6,12H,5,7-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUDYOPMEFQJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole derivative and the thiazolo[3,2-a]pyrimidin core. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied in the context of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that it may have antitumor properties, making it a candidate for drug development.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in the context of antitumor activity, it may inhibit key enzymes involved in cancer cell proliferation or disrupt signaling pathways that promote tumor growth.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Differences in Pharmacological and Physicochemical Properties
Bioactivity Profiles
- Thiazolo[3,2-a]pyrimidinone Derivatives (11a, 11b): These compounds exhibit antimicrobial and anticancer activities, attributed to the electron-withdrawing cyano group and aromatic substituents enhancing target binding . In contrast, the target compound lacks a cyano group but includes a benzodioxole moiety, which may improve blood-brain barrier penetration for CNS-targeted applications .
- Benzodioxole-Pyrazole Derivatives (e.g., compound from ) : These show anticonvulsant activity due to the pyrazole core’s GABAergic modulation, but the acetamide linkage in the target compound may enhance solubility and metabolic stability .
- Benzothiazole-Acetohydrazides (3a–3g): Demonstrated anti-inflammatory and analgesic effects, likely via COX-2 inhibition. The thiazolo-pyrimidinone core in the target compound could offer a broader kinase inhibition profile .
ADMET and Physicochemical Comparisons
Table 2: Predicted ADMET Properties
- Solubility : The acetamide linkage improves aqueous solubility relative to 11a/11b, aligning with trends observed in for similar heterocycles .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 320.37 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a thiazolo[3,2-a]pyrimidine scaffold.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown promising results in inhibiting the proliferation of various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 6 | Induces apoptosis via caspase activation |
| Compound B | MCF-7 | 7 | Cell cycle arrest at G2/M phase |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-5-oxo...) | HCT116 | TBD | TBD |
Note: IC50 values are indicative of the concentration required to inhibit cell growth by 50%.
The proposed mechanism involves the induction of apoptosis in cancer cells through several pathways:
- Caspase Activation : Similar compounds have been shown to activate caspases, leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives cause G2/M phase arrest, preventing cancer cells from dividing effectively.
- Metabolic Stability : The metabolic stability of these compounds is crucial for their efficacy; studies indicate that they undergo oxidation in liver microsomes, affecting their bioavailability and activity.
Case Studies
A study involving the synthesis and evaluation of related thiazolo[3,2-a]pyrimidine derivatives highlighted their anticancer potential. The synthesized compounds were tested against various cancer cell lines such as HeLa and MCF-7. Results indicated that specific substitutions on the thiazolo[3,2-a]pyrimidine scaffold significantly enhanced cytotoxicity.
Example Case Study
In a recent publication , researchers synthesized a series of thiazolo[3,2-a]pyrimidine derivatives and evaluated their biological activities. One compound demonstrated an IC50 value of 6 µM against HeLa cells and induced apoptosis through mitochondrial pathways.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize this compound, and how are intermediates characterized?
The compound can be synthesized via multistep reactions involving condensation of benzo[d][1,3]dioxole derivatives with thiazolo[3,2-a]pyrimidine precursors. A typical approach involves:
- Step 1 : Reacting 5-(benzo[d][1,3]dioxol-5-ylmethyl)amine with chloroacetyl chloride to form the acetamide backbone .
- Step 2 : Cyclization with 6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine using sodium acetate in acetic anhydride under reflux . Intermediates are characterized using IR (to confirm amide C=O and thiazole S-C=N bonds), ¹H/¹³C NMR (to verify substitution patterns), and mass spectrometry (to confirm molecular weights) .
Q. How is X-ray crystallography applied to resolve the compound’s molecular structure?
Single-crystal X-ray diffraction is critical for confirming stereochemistry and hydrogen-bonding networks. SHELXL (from the SHELX suite) is widely used for refinement, leveraging least-squares minimization to model atomic positions and thermal parameters. Data collection requires high-quality crystals grown via slow evaporation in solvents like DMSO/water mixtures .
Q. What in vitro assays are recommended for preliminary pharmacological evaluation?
- Antiproliferative assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC₅₀ values calculated via nonlinear regression .
- Enzyme inhibition studies : Screen against targets like kinases or cyclooxygenases using fluorometric or spectrophotometric methods .
Advanced Research Questions
Q. How can computational methods optimize synthesis or predict bioactivity?
- Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable reaction pathways (e.g., cyclization steps in thiazolo-pyrimidine formation) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like COX-2 or EGFR kinase. Solvation effects are modeled with implicit solvents (e.g., PBSA) .
- AI-driven reaction design : Platforms like ICReDD integrate quantum chemical calculations to narrow optimal reaction conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .
Q. How to resolve contradictions between computational predictions and experimental SAR data?
- Error source analysis : Compare computed binding poses with crystallographic data (if available) to identify discrepancies in ligand-protein interactions.
- Free-energy perturbation (FEP) : Refine docking results by simulating ligand binding thermodynamics.
- Experimental validation : Use site-directed mutagenesis or isothermal titration calorimetry (ITC) to confirm key interactions .
Q. What advanced techniques analyze hydrogen bonding’s role in stability and bioactivity?
- Graph set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism to correlate packing patterns with solubility .
- Dynamic NMR : Probe solution-phase H-bonding via variable-temperature studies in DMSO-d₆/CDCl₃.
- Thermogravimetric analysis (TGA) : Assess thermal stability influenced by intermolecular H-bond networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
